molecular formula C22H21N3O4S2 B12615107 Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester

Cat. No.: B12615107
M. Wt: 455.6 g/mol
InChI Key: FLXRMJGQFQMSPX-UHFFFAOYSA-N
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Description

Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester (hereafter referred to as the "target compound") is a synthetic organic molecule characterized by a complex heterocyclic framework. Its structure integrates:

  • A tert-butyl carbamate group, which confers hydrolytic stability compared to smaller ester derivatives .
  • A phenylsulfonyl moiety, an electron-withdrawing group that may enhance binding affinity to target proteins or influence metabolic stability .
  • A pyrrolo[2,3-b]pyridine core, a bicyclic heteroaromatic system common in kinase inhibitors and other bioactive molecules.
  • A thienyl substituent, a sulfur-containing heterocycle that modulates lipophilicity and electronic properties.

Properties

Molecular Formula

C22H21N3O4S2

Molecular Weight

455.6 g/mol

IUPAC Name

tert-butyl N-[4-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-3-yl]thiophen-2-yl]carbamate

InChI

InChI=1S/C22H21N3O4S2/c1-22(2,3)29-21(26)24-19-12-15(14-30-19)18-13-25(20-17(18)10-7-11-23-20)31(27,28)16-8-5-4-6-9-16/h4-14H,1-3H3,(H,24,26)

InChI Key

FLXRMJGQFQMSPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CS1)C2=CN(C3=C2C=CC=N3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis generally follows these steps:

  • Step 1: Formation of the Pyrrolo[2,3-b]pyridine Core

    The initial step involves synthesizing the pyrrolo[2,3-b]pyridine framework through cyclization reactions involving appropriate precursors like amino acids or related heterocycles.

  • Step 2: Introduction of the Sulfonyl Group

    The sulfonyl group is introduced using sulfonation reactions with phenylsulfonyl chloride or similar reagents under controlled conditions to ensure selectivity.

  • Step 3: Thienyl Substitution

    The thienyl moiety is incorporated through nucleophilic substitution reactions where the thienyl group acts as a nucleophile attacking an electrophilic center on the pyrrolo[2,3-b]pyridine structure.

  • Step 4: Carbamate Formation

    Finally, the carbamate ester is formed by reacting the intermediate with tert-butyl chloroformate or a similar reagent in the presence of a base to facilitate the reaction.

Specific Reaction Conditions

Each step requires specific conditions for optimal results:

  • Temperature: Reactions are typically conducted between room temperature and 100 °C.

  • Solvents: Common solvents include dichloromethane, acetonitrile, or DMF (dimethylformamide), depending on the solubility of reactants.

  • Catalysts: Lewis acids or bases may be employed to enhance reaction rates and yields.

To maximize yields and purity in the preparation of carbamic acid derivatives, several techniques can be employed:

  • Use of Protecting Groups: Protecting functional groups during synthesis can prevent unwanted side reactions.

  • Purification Methods: Techniques such as recrystallization or chromatography are essential for isolating the final product from by-products and unreacted materials.

Research indicates that carbamic acid derivatives exhibit significant biological activity, particularly as kinase inhibitors. This makes them valuable in therapeutic applications for diseases such as cancer and autoimmune disorders.

Biological Activity

Studies have shown that compounds similar to carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester can inhibit specific kinases involved in cell signaling pathways. This inhibition can disrupt cellular processes critical for tumor growth and proliferation.

Structural Comparisons

Several compounds share structural similarities with this carbamic acid derivative:

Compound Name Molecular Formula Molecular Weight Key Features
Carbamic acid, N-[4-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl C23H23N3O4S2 469.6 g/mol Similar structure but different sulfonyl group
Tert-butyl carbamate Varies Varies Simple structure lacking complex heterocycles

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Protein Kinase Inhibition

One of the most promising applications of this compound is its potential as an inhibitor of specific protein kinases. Protein kinases play critical roles in various signaling pathways that regulate cell proliferation, differentiation, and survival. Aberrant kinase activity is often implicated in cancer and inflammatory diseases.

Case Studies:

  • Inhibition Studies : Research indicates that derivatives of carbamic acid can effectively inhibit kinases such as MEK and MAPK, which are crucial in the signaling pathways of many cancers. For instance, studies have shown that certain analogs can lead to significant reductions in phosphorylated MAPK levels in vitro and in vivo .

Drug Development

The compound serves as a valuable scaffold for drug development due to its ability to undergo further functionalization. The presence of the phenylsulfonyl and pyrrolopyridine groups enhances its pharmacological profile, making it suitable for modifications aimed at improving potency and selectivity against specific targets.

Synthesis:

The synthesis typically involves several key steps:

  • Formation of the pyrrolopyridine core.
  • Introduction of the thienyl group.
  • Functionalization of the carbamate moiety to enhance biological activity.

Research has highlighted the compound's potential biological activities beyond kinase inhibition, including anti-inflammatory effects and interactions with G protein-coupled receptors (GPCRs). These activities are essential for developing therapies targeting multiple pathways involved in disease processes .

Interaction Studies:

Techniques such as surface plasmon resonance and molecular docking simulations are employed to elucidate binding affinities and selectivities towards specific protein targets. Understanding these interactions is crucial for optimizing the pharmacological profiles of such compounds .

Mechanism of Action

The mechanism of action of Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The phenylsulfonyl group and the pyrrolo[2,3-b]pyridine core play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Table 1: Comparative Structural Features

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound Not Provided Not Provided tert-Butyl ester, phenylsulfonyl, pyrrolo[2,3-b]pyridine, thienyl High steric bulk from tert-butyl; electron-deficient due to sulfonyl group
5-[2-[3-(4-Hydroxy-phenyl)-4-oxo-4H-chromen-7-yloxy]-acetylamino]-pentyl)-carbamic acid tert-butyl ester C27H30N2O7 494.54 tert-Butyl ester, daidzein-derived chromene, hydroxy-phenyl Lacks estrogenic activity; chromene core may limit bioavailability
Pyridin-2-ylmethyl-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester C22H24N8O2 432.48 Pyridylmethyl, triazolo-pyrrolopyrazine, cyclopentyl Trifluoroacetic acid salt enhances solubility; triazolo group may improve binding
Carbamic acid,[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]methyl-, methyl ester C20H19FN8O2 422.42 Methyl ester, fluorophenyl, pyrazolo[3,4-b]pyridine Fluorine enhances metabolic stability; pyrimidine core offers hydrogen bonding
Carbamic acid, N-[1-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4-piperidinyl]-, 1,1-dimethylethyl ester C17H24N4O2 316.40 tert-Butyl ester, piperidinyl, pyrrolo[2,3-b]pyridine Piperidinyl group increases basicity; lower molecular weight improves solubility

Key Comparative Insights

Ester Group Variations

  • tert-Butyl vs. Methyl Esters : The target compound’s tert-butyl ester (as in ) provides greater hydrolytic stability compared to the methyl ester in , which is more prone to enzymatic cleavage. This may extend the half-life of the target compound in biological systems.
  • Salt Forms : The pyridylmethyl-carbamic acid derivatives in are formulated as trifluoroacetic acid salts, enhancing aqueous solubility—a feature absent in the target compound.

Heterocyclic Core Modifications

  • Pyrrolo[2,3-b]pyridine vs. Pyrazolo[3,4-b]pyridine : The target compound’s pyrrolo[2,3-b]pyridine core differs from the pyrazolo[3,4-b]pyridine in . The latter’s additional nitrogen atom may alter electronic density and binding interactions.
  • Thienyl vs. Piperidinyl Substituents : The thienyl group in the target compound contributes to aromatic π-stacking interactions, whereas the piperidinyl group in introduces basicity and conformational flexibility.

Functional Group Impact on Bioactivity

  • Phenylsulfonyl vs.

Biological Activity

Carbamic acid derivatives, particularly those containing pyrrolo[2,3-b]pyridine and thienyl moieties, have garnered attention for their potential biological activities. The compound Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester is a notable example. This article reviews its biological activity based on existing research findings, including synthesis methods, pharmacological effects, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 943321-78-6
  • Molecular Formula : C22H21N3O4S2
  • Molecular Weight : 455.55 g/mol

Synthesis

The synthesis of carbamic acid derivatives typically involves the reaction of isocyanates with alcohols or phenols. The specific compound can be synthesized through a multi-step process involving the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the thienyl group and subsequent carbamate formation.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various biological activities:

  • Inhibition of Enzymatic Activity :
    • Some carbamate esters have shown potent inhibition of butyrylcholinesterase (BChE), an enzyme involved in neurotransmission. This suggests potential applications in treating neurodegenerative diseases where cholinergic signaling is disrupted .
    • Stability studies indicate that while monosubstituted carbamates are unstable under physiological conditions, disubstituted variants maintain stability and exhibit significant biological activity .
  • Anticancer Potential :
    • Pyrrolo[2,3-b]pyridine derivatives are being explored for their anticancer properties. These compounds may interfere with cellular signaling pathways critical for tumor growth and survival .
  • Neuroprotective Effects :
    • The compound's ability to modulate cholinergic systems could provide neuroprotective benefits, making it a candidate for further research in neuropharmacology.

Case Studies

StudyFindings
Brown et al. (2007)Investigated a related pyrrolo[2,3-b]pyridine compound showing dose-dependent inhibition of pMAPK in liver and lung tissues in rat models following administration via oral and intravenous routes. This study highlights the potential for similar compounds to affect key signaling pathways involved in cancer progression .
Recent Advances in Pyrrolo CompoundsA review discussing various pyrrolo[2,3-c]pyridine derivatives reveals their promising applications in drug development due to their diverse biological activities, including anti-inflammatory and anticancer effects .

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